molecular formula C10H18ClNO2 B1375633 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride CAS No. 2060009-09-6

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

Cat. No.: B1375633
CAS No.: 2060009-09-6
M. Wt: 219.71 g/mol
InChI Key: DWWGXDZZIOAPII-UHFFFAOYSA-N
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Description

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety and handling instructions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure through a series of cyclization reactions. This can be achieved using starting materials such as cyclohexanone and an appropriate amine.

    Introduction of the acetic acid moiety: The acetic acid group is introduced through a reaction with a suitable acylating agent, such as acetyl chloride, under acidic conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with a similar structure but different functional groups.

    N-methyl-3-azabicyclo[3.3.1]nonan-9-yl acetate: A derivative with a methyl group and acetate moiety.

Uniqueness

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride is unique due to its specific acetic acid moiety and hydrochloride salt form, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWGXDZZIOAPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 2
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 3
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 4
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 5
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 6
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

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